

Application Notes and Protocols for TCO-PEG36-acid in Flow Cytometry

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Compound of Interest

Compound Name: TCO-PEG36-acid

Cat. No.: B8115369

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Introduction

TCO-PEG36-acid is a valuable tool in the field of bioorthogonal chemistry, enabling the precise labeling and tracking of cells and biomolecules. This monofunctional linker molecule features a highly reactive trans-cyclooctene (TCO) group and a terminal carboxylic acid, connected by a long and hydrophilic polyethylene glycol (PEG) spacer. The TCO moiety participates in an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell applications.

The 36-unit PEG linker enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the pharmacokinetic and biocompatibility profile of the resulting conjugates. The terminal carboxylic acid allows for covalent attachment to primary amines on proteins, antibodies, or other biomolecules through the formation of a stable amide bond, typically mediated by carbodiimide chemistry (e.g., EDC and NHS).

These application notes provide detailed protocols for the use of **TCO-PEG36-acid** in flow cytometry, a powerful technique for single-cell analysis. By conjugating **TCO-PEG36-acid** to a molecule of interest (e.g., an antibody), researchers can achieve highly specific and efficient labeling of target cells for subsequent detection and quantification by flow cytometry.

Data Presentation

Table 1: Physicochemical Properties of TCO-PEG36-acid

Property	Value	Reference
Molecular Weight	1827.18 g/mol	[1][2]
Formula	C84H163NO40	[1]
Purity	>95%	[2]
Solubility	Soluble in DMSO, DMF, DCM	[3]
Storage	Store at -20°C, protected from light and moisture	

Table 2: Reaction Kinetics of TCO-Tetrazine Ligation

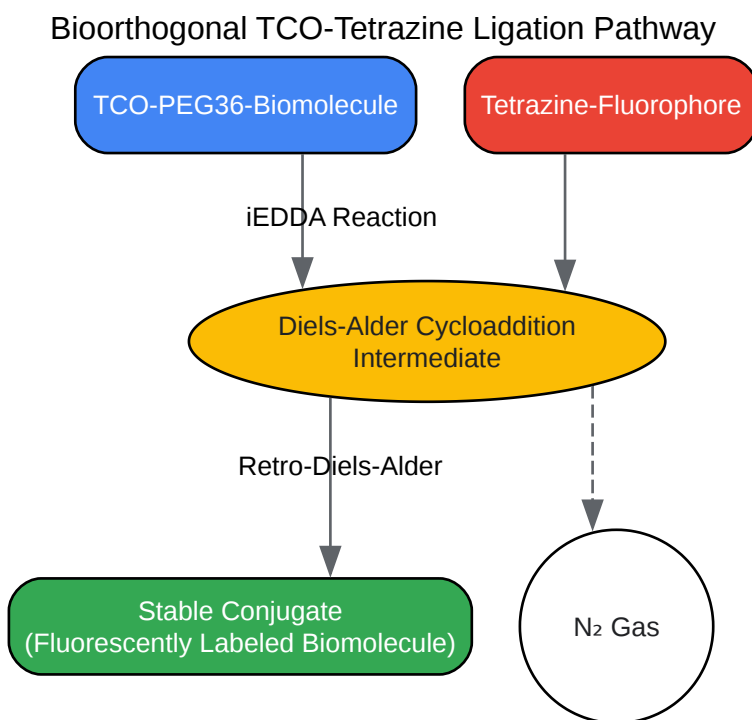
Reaction Parameter	Value	Notes
Second-order rate constant	$\sim 10^3 - 10^6 \text{ M}^{-1}\text{s}^{-1}$	The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions.
Reaction conditions	Aqueous buffers (e.g., PBS), pH 6.0-9.0, room temperature	The reaction is highly efficient under physiological conditions.
Catalyst requirement	None	Avoids the cytotoxicity associated with copper-catalyzed click chemistry.

Table 3: Representative Cytotoxicity Data of TCO and PEG-Containing Compounds

Compound	Cell Line	IC50 Value	Notes
TCO-Doxorubicin Prodrug	MCF-7 (Breast Cancer)	2.4 μ M	The TCO-caged prodrug showed significantly reduced cytotoxicity compared to free doxorubicin (0.2 μ M), demonstrating the biocompatibility of the TCO moiety until activated.
TCO-Doxorubicin Prodrug	MDA-MB-231 (Breast Cancer)	3.5 μ M	Similar to MCF-7 cells, the TCO-caged prodrug exhibited lower toxicity than the parent drug (0.4 μ M).
Polyethylene Glycol (PEG) 4000	Caco-2 (Colon Adenocarcinoma)	> 10% (w/v)	High molecular weight PEGs generally exhibit low cytotoxicity.
Polyethylene Glycol (PEG) 1000	L929 (Mouse Fibroblast)	~10 mg/mL	Moderate cytotoxicity observed at high concentrations.

Note: The data in Table 3 is for related compounds and is intended to provide a general understanding of the low cytotoxicity of TCO and PEG moieties. Specific cytotoxicity of **TCO-PEG36-acid** should be determined experimentally for the cell type of interest.

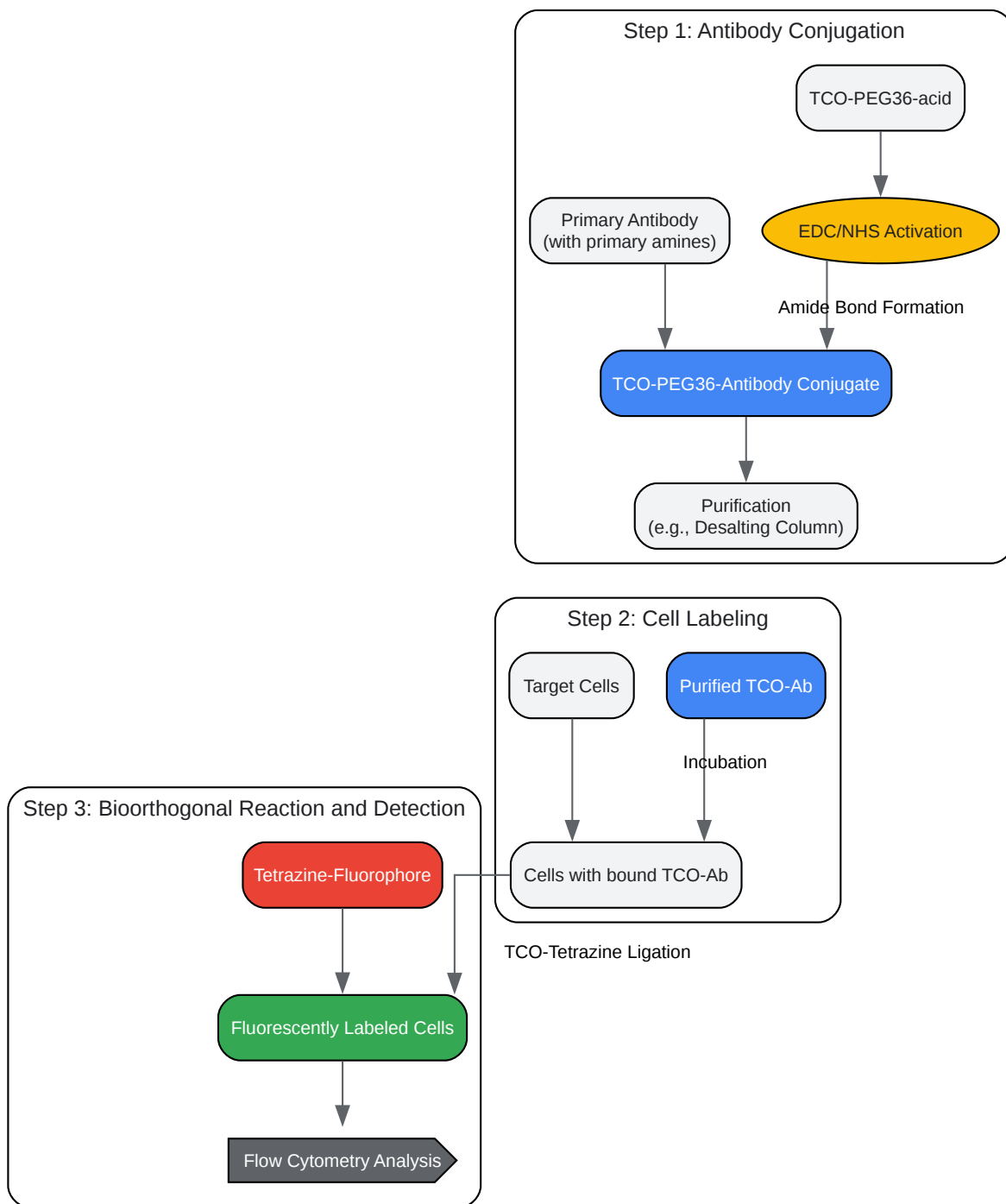
Signaling Pathways and Experimental Workflows



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Caption: Bioorthogonal ligation of a TCO-modified biomolecule with a tetrazine-fluorophore.

Experimental Workflow for Cell Labeling and Flow Cytometry

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Caption: Workflow for antibody conjugation, cell labeling, and flow cytometry analysis.

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG36-acid to an Antibody

This protocol describes the conjugation of the carboxylic acid group of **TCO-PEG36-acid** to primary amines (e.g., lysine residues) on an antibody using EDC and NHS chemistry.

Materials:

- Antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
- **TCO-PEG36-acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Desalting column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Antibody Preparation:
 - Dissolve or exchange the antibody into PBS at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.
- Activation of **TCO-PEG36-acid**:
 - Immediately before use, prepare a 10 mM stock solution of **TCO-PEG36-acid** in anhydrous DMF or DMSO.

- In a separate tube, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
- In a microcentrifuge tube, add a 10-20 fold molar excess of **TCO-PEG36-acid** over the antibody.
- Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS relative to the **TCO-PEG36-acid**.
- Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Conjugation Reaction:
 - Add the activated **TCO-PEG36-acid** solution to the antibody solution.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction (Optional):
 - To quench any unreacted NHS-activated **TCO-PEG36-acid**, add the Quenching Buffer to a final concentration of 50 mM.
 - Incubate for 15 minutes at room temperature.
- Purification of the Conjugate:
 - Remove excess, unreacted **TCO-PEG36-acid** and other small molecules by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
 - Collect the protein fractions.
- Characterization and Storage:
 - Determine the concentration of the purified TCO-antibody conjugate using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

- The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry if desired.
- Store the conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. Add a cryoprotectant like glycerol if freezing.

Protocol 2: Two-Step Cell Labeling for Flow Cytometry

This protocol describes the labeling of cells with a TCO-conjugated antibody followed by detection with a tetrazine-fluorophore.

Materials:

- TCO-conjugated antibody (from Protocol 1)
- Tetrazine-conjugated fluorophore (e.g., Tetrazine-AF488, Tetrazine-PE)
- Cell suspension of interest
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
- Fixation Buffer (optional, e.g., 1-4% paraformaldehyde in PBS)
- Permeabilization Buffer (optional, for intracellular targets, e.g., 0.1% saponin in PBS)
- Flow cytometer

Procedure:

- Cell Preparation:
 - Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer.
 - Resuspend the cells to a concentration of 1×10^6 to 1×10^7 cells/mL in Flow Cytometry Staining Buffer.
- Primary Antibody Incubation (TCO Conjugate):

- Add the TCO-conjugated antibody to the cell suspension at a predetermined optimal concentration.
- Incubate for 30-60 minutes at 4°C, protected from light.
- Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes).
- Tetrazine-Fluorophore Incubation (Click Reaction):
 - Prepare a working solution of the tetrazine-fluorophore in Flow Cytometry Staining Buffer. A typical starting concentration is 1-10 μ M, but this should be optimized.
 - Resuspend the cell pellet in the tetrazine-fluorophore solution.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Washing:
 - Wash the cells two to three times with 1-2 mL of Flow Cytometry Staining Buffer to remove any unreacted tetrazine-fluorophore.
- Fixation and Permeabilization (Optional):
 - If required, fix the cells by resuspending them in Fixation Buffer and incubating for 15-20 minutes at room temperature. Wash once with PBS.
 - For intracellular targets, permeabilize the cells by resuspending them in Permeabilization Buffer and incubating for 10-15 minutes at room temperature.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
 - Analyze the cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.

Controls for Flow Cytometry:

- Unstained Cells: To determine autofluorescence.
- Cells + Tetrazine-Fluorophore only: To assess non-specific binding of the fluorophore.
- Cells + TCO-conjugated Antibody only: To measure any background fluorescence from the antibody conjugate.
- Isotype Control: Use an isotype control antibody conjugated with **TCO-PEG36-acid** to determine non-specific antibody binding.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low or no fluorescent signal	Inefficient antibody conjugation	- Ensure the antibody buffer is amine-free. - Optimize the molar ratio of TCO-PEG36-acid to antibody. - Confirm the activity of EDC and NHS reagents.
Inefficient TCO-tetrazine reaction	- Increase the concentration of the tetrazine-fluorophore. - Increase the incubation time for the click reaction. - Ensure the tetrazine-fluorophore has not degraded (store properly).	
Low target antigen expression	- Confirm antigen expression using a validated, directly conjugated antibody.	
High background fluorescence	Non-specific antibody binding	- Include an isotype control. - Add an Fc block prior to antibody incubation. - Increase the number of wash steps.
Non-specific binding of tetrazine-fluorophore	- Titrate the concentration of the tetrazine-fluorophore to the lowest effective concentration. - Increase the number of wash steps after the click reaction.	
Cell clumping	High cell concentration	- Reduce the cell concentration during staining.
Presence of DNA from dead cells	- Add DNase to the staining buffer.	

Conclusion

TCO-PEG36-acid is a versatile and powerful reagent for the bioorthogonal labeling of cells for flow cytometry. Its hydrophilic PEG spacer and highly reactive TCO group, combined with a flexible carboxylic acid handle for conjugation, enable the development of specific and sensitive cell-based assays. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement **TCO-PEG36-acid** in their flow cytometry workflows, contributing to advancements in basic research, drug discovery, and diagnostics.

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- To cite this document: BenchChem. [Application Notes and Protocols for TCO-PEG36-acid in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8115369#using-tco-peg36-acid-in-flow-cytometry]

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